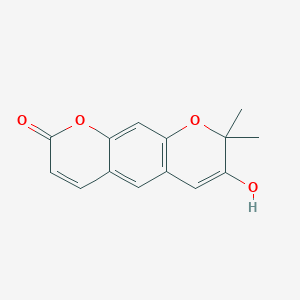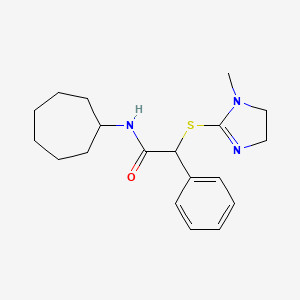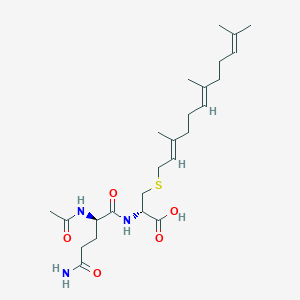
Oxamyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamyl oxime is a derivative of oxamyl, a carbamate pesticide widely used for controlling nematodes and insects in agriculture. The chemical name of this compound is N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide . It is known for its high solubility in water and its role in the degradation of oxamyl by microbial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the use of bacterial strains that hydrolyze oxamyl to this compound. The reaction conditions typically include the presence of methylamine as a carbon and nitrogen source .
Industrial Production Methods: Industrial production of this compound involves the chlorination of the oxime of methylglycolate, followed by reaction with methanethiol and alkali, and conversion to the carbamate with methyl isocyanate .
Chemical Reactions Analysis
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: Conversion of oxamyl to this compound by microbial action.
Reduction: Reduction of oximes to primary amines using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Hydroxylamine hydrochloride: Used in the preparation of oximes from ketones or aldehydes.
Lithium aluminium hydride: Used as a reducing agent for converting oximes to primary amines.
Major Products Formed:
Primary amines: Formed from the reduction of oximes.
Scientific Research Applications
Oxamyl oxime has several scientific research applications, including:
Bioremediation: Used in the degradation of oxamyl by algae and bacteria, enhancing soil health and reducing pesticide residues.
Agriculture: Utilized as a nematicide and insecticide to protect crops from pests.
Environmental Studies: Studied for its role in microbial degradation and its impact on soil and water systems.
Mechanism of Action
Oxamyl oxime functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms . The molecular targets include acetylcholinesterase enzymes, which are crucial for nerve function.
Comparison with Similar Compounds
Aldicarb: Another oximino carbamate nematicide with similar properties and uses.
Methomyl: Structurally related to oxamyl and used for similar agricultural purposes.
Carbofuran: An aryl-methyl carbamate with a similar mode of action.
Uniqueness: Oxamyl oxime is unique due to its high solubility in water and its effectiveness in microbial degradation processes. It is also characterized by its specific action as an acetylcholinesterase inhibitor, making it highly effective against a broad spectrum of pests .
Properties
CAS No. |
66344-32-9 |
|---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
InChI Key |
KIDWGGCIROEJJW-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=N\O)/SC |
Canonical SMILES |
CN(C)C(=O)C(=NO)SC |
physical_description |
White solid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)

![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)







![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
